4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H8ClF3O3S and a molecular weight of 288.67 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzenesulfonyl chloride moiety. It is used as a reagent in organic synthesis to introduce trifluoromethylated functional groups into various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation and Reduction: Products include sulfonic acids and sulfinic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . The trifluoromethyl group enhances the stability and lipophilicity of the resulting compounds, making them more effective in biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the ethoxy group.
4-Methoxy-3-(trifluoromethyl)benzenesulfonyl chloride: Similar but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzenesulfonyl chloride: Similar but without the trifluoromethyl group.
Uniqueness
4-Ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The ethoxy group increases the compound’s solubility in organic solvents, while the trifluoromethyl group enhances its stability and reactivity .
Properties
IUPAC Name |
4-ethoxy-3-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O3S/c1-2-16-8-4-3-6(17(10,14)15)5-7(8)9(11,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCOWTWAADBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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